molecular formula C14H20O6 B14724783 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester CAS No. 25293-72-5

1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester

Cat. No.: B14724783
CAS No.: 25293-72-5
M. Wt: 284.30 g/mol
InChI Key: HGXHJQLDZPXEOG-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester: is an organic compound with the molecular formula C14H18O6. It is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with oxiranylmethyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with oxiranylmethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation or recrystallization to obtain the pure ester compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 1,4-Cyclohexanedicarboxylic acid.

    Reduction: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester is used as a monomer in the synthesis of polyesters and polycarbonates. It imparts flexibility and toughness to the resulting polymers, making them suitable for various applications.

Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. It helps in stabilizing the structure of biomolecules and studying their interactions.

Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable esters makes it a candidate for developing prodrugs that can release active pharmaceutical ingredients in a controlled manner.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester involves its ability to undergo esterification and cross-linking reactions. The oxiranylmethyl groups can react with various nucleophiles, forming stable covalent bonds. This property is utilized in polymer synthesis and cross-linking of biomolecules. The molecular targets include hydroxyl, amino, and thiol groups present in the reactants.

Comparison with Similar Compounds

    1,4-Cyclohexanedicarboxylic acid, bis(2-hydroxyethyl) ester: Similar in structure but with hydroxyethyl groups instead of oxiranylmethyl groups.

    1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester: Similar but with the ester groups attached to the 1,2-positions of the cyclohexane ring.

Uniqueness: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester is unique due to its specific ester groups and their reactivity. The oxiranylmethyl groups provide distinct chemical properties, making this compound suitable for specialized applications in polymer chemistry and biological research.

Properties

CAS No.

25293-72-5

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C14H20O6/c15-13(19-7-11-5-17-11)9-1-2-10(4-3-9)14(16)20-8-12-6-18-12/h9-12H,1-8H2

InChI Key

HGXHJQLDZPXEOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCC2CO2)C(=O)OCC3CO3

Origin of Product

United States

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